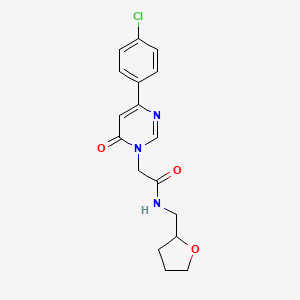
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H18ClN3O3 and its molecular weight is 347.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic organic molecule belonging to the class of pyrimidinyl acetamides. Its unique structure, featuring a chlorophenyl group and a tetrahydrofuran moiety, suggests potential biological activities that warrant investigation. This article explores its biological activity, including enzyme inhibition, anticancer properties, and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C17H18ClN3O, with a molecular weight of approximately 319.80 g/mol. The presence of the chlorophenyl group is significant as it enhances the compound's lipophilicity and potential interactions with biological targets.
Enzyme Inhibition
One of the primary areas of interest regarding this compound is its potential as an enzyme inhibitor . Research indicates that compounds with similar structures have demonstrated significant inhibitory activity against various enzymes, including acetylcholinesterase (AChE) and urease.
| Compound | Enzyme Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | AChE | TBD | |
| Related Compounds | Urease | 2.14 ± 0.003 |
The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's, where increasing acetylcholine levels can alleviate symptoms.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Similar pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A study conducted on related compounds indicated that they exhibited cytotoxic effects against several cancer cell lines, suggesting that this compound may possess similar properties.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | TBD | Apoptosis induction |
| MCF-7 (breast cancer) | TBD | Cell cycle arrest |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as receptors or enzymes. The binding affinity to these targets can lead to modulation of cellular pathways, resulting in the observed biological activities.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Inhibitory Activity Against AChE : A study demonstrated that pyrimidine derivatives significantly inhibited AChE with IC50 values ranging from 2.5 µM to 10 µM, indicating strong potential for treating Alzheimer's disease .
- Antitumor Effects : Another research highlighted that compounds with a similar structural motif exhibited selective cytotoxicity against various cancer cell lines, emphasizing their therapeutic potential in oncology .
- Docking Studies : Molecular docking studies have been employed to predict the binding interactions between this compound and target enzymes, providing insights into its efficacy and mechanism of action .
Eigenschaften
IUPAC Name |
2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-5-3-12(4-6-13)15-8-17(23)21(11-20-15)10-16(22)19-9-14-2-1-7-24-14/h3-6,8,11,14H,1-2,7,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSCGGFZNCQCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














